molecular formula C11H19NO4S B2691042 N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide CAS No. 1396791-43-7

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide

Cat. No.: B2691042
CAS No.: 1396791-43-7
M. Wt: 261.34
InChI Key: HOHACHAYAIXBCS-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide (CAS 1396791-43-7) is a chemical compound with a molecular formula of C 11 H 19 NO 4 S and a molecular weight of 261.34 g/mol . This supplier product is intended for research and development purposes exclusively and is not intended for diagnostic or therapeutic uses. This compound belongs to the class of furan sulfonamides, which are of significant interest in medicinal chemistry for their role as key intermediates in the synthesis of biologically active molecules . Specifically, related furan sulfonamide compounds have been identified as valuable precursors in the efficient synthesis of Interleukin-1 (IL-1) inhibitors . IL-1 is a critical mediator of inflammation, and its inhibition is a sought-after strategy for treating various inflammatory disorders . The structure of this compound, featuring both a furan ring and a sulfonamide group, makes it a versatile building block for further chemical exploration and drug discovery campaigns. Researchers can utilize this high-purity compound to develop novel therapeutic agents or to study structure-activity relationships (SAR) in relevant biological systems.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-9(2)7-17(14,15)12-8-11(3,13)10-5-4-6-16-10/h4-6,9,12-13H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHACHAYAIXBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC(C)(C1=CC=CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide typically involves the reaction of furan derivatives with appropriate sulfonamide precursors. One common method includes the radical bromination of the methyl group of a furan derivative, followed by conversion to a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the potential of compounds containing furan moieties in antiviral applications. For instance, derivatives of furan have been investigated for their inhibitory effects against viral proteases, particularly those associated with SARS-CoV-2. Research indicates that modifications to the furan structure can enhance binding affinity and specificity towards viral targets, making it a promising scaffold for drug development against COVID-19 and other viral infections .

2. Anticancer Properties

The compound has also been explored for its anticancer properties. Studies have shown that certain sulfonamide derivatives can inhibit tumor growth in various cancer models, including head and neck cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .

3. Enzyme Inhibition

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, sulfonamides are known to inhibit carbonic anhydrases, which play a role in various physiological processes and diseases, including glaucoma and epilepsy. This inhibition can lead to therapeutic effects by modulating the enzyme's activity .

Biochemical Applications

1. Drug Design and Development

The structural features of this compound make it an attractive candidate for structure-based drug design. Its ability to form hydrogen bonds and π-π interactions with target proteins enhances its potential as a lead compound in drug development .

2. Molecular Probes

This compound can be utilized as a molecular probe in biochemical assays due to its specific interactions with biomolecules. Its furan ring can participate in various chemical reactions, making it useful for studying enzyme mechanisms and cellular processes.

Environmental Applications

1. Pollution Remediation

Research indicates that sulfonamide compounds can be effective in the remediation of environmental pollutants, particularly in wastewater treatment processes where they can degrade harmful substances through microbial action or chemical reactions .

2. Monitoring Environmental Contaminants

This compound may also serve as a marker for monitoring the presence of sulfonamide residues in environmental samples, contributing to studies on pollution control and public health.

Data Tables

Application Area Potential Uses Mechanism/Effect
Medicinal ChemistryAntiviral agentsInhibition of viral proteases
Anticancer agentsInduction of apoptosis
Enzyme inhibitorsModulation of enzyme activity
BiochemistryDrug designStructure-based optimization
Molecular probesSpecific biomolecule interactions
Environmental SciencePollution remediationDegradation of pollutants
Environmental monitoringDetection of sulfonamide residues

Case Studies

  • SARS-CoV-2 Inhibitors Study : A study identified novel inhibitors based on furan derivatives that showed significant activity against SARS-CoV-2 main protease with IC50 values indicating strong binding affinity . This highlights the relevance of this compound as a scaffold for developing antiviral drugs.
  • Cancer Research : In preclinical trials, sulfonamide derivatives demonstrated substantial tumor growth inhibition in xenograft models, suggesting their potential utility as anticancer agents .
  • Environmental Application Research : Studies have shown that specific sulfonamides can effectively reduce concentrations of pollutants in wastewater through microbial degradation pathways, indicating their role in environmental remediation efforts .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of furan-2-yl , hydroxypropyl , and branched sulfonamide groups. Below is a comparative analysis with compounds from the provided evidence:

Compound Name Key Structural Features Differentiating Groups
N-[2-(Furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide Furan-2-yl, hydroxypropyl, branched 2-methylpropane sulfonamide Hydroxyl group on propyl chain; branched sulfonamide
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide Furan-2-yl with dimethylamino-methyl substituent, sulfanyl-ethyl linkage, nitroacetamide Nitroacetamide; sulfanyl group; dimethylamino substitution
Ranitidine related compound B Furan-2-yl with dimethylamino-methyl, bis-sulfanyl ethyl, nitroethenediamine Bis-sulfanyl ethyl; nitroethenediamine backbone
(R)-N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide Dichloro-phenyl, phenylsulfonyl, branched sulfinamide Sulfinamide (vs. sulfonamide); dichloro-phenyl substituents

Key Observations :

  • Sulfonamide vs. Sulfinamide : The sulfonamide group (SO₂NH) offers greater stability and hydrogen-bonding capacity compared to sulfinamides (SO·NH) in .
  • Hydroxypropyl Chain: The hydroxyl group distinguishes it from analogs with non-polar alkyl or sulfanyl-ethyl chains (e.g., ), likely enhancing aqueous solubility .

Physicochemical Properties (Hypothetical Comparison)

While explicit data for the target compound is unavailable, properties can be inferred from structural analogs:

Property Target Compound Nitroacetamide Analog Sulfinamide Compound
Molecular Weight ~285 g/mol (calculated) ~350 g/mol (estimated) ~440 g/mol
LogP (Lipophilicity) ~1.2 (moderate due to hydroxyl group) ~2.5 (higher due to nitro and dimethylamino) ~3.8 (high due to dichloro-phenyl groups)
Solubility Moderate in water (hydroxyl enhances polarity) Low (nitro and sulfanyl reduce solubility) Very low (hydrophobic aryl groups)

Implications :

  • The hydroxyl group may improve bioavailability compared to nitroacetamide or dichloro-phenyl analogs.
  • Branched sulfonamide substituents could reduce steric hindrance compared to bulkier groups in –2 .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 2 furan 2 yl 2 hydroxypropyl 2 methylpropane 1 sulfonamide\text{N 2 furan 2 yl 2 hydroxypropyl 2 methylpropane 1 sulfonamide}

This sulfonamide derivative features a furan ring, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Sulfonamides, including this compound, are known for their ability to inhibit certain enzymes. For example, they can act as inhibitors of carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems. Studies have shown that modifications in the sulfonamide structure can significantly impact its inhibitory potency against different CA isoforms .
  • Antimicrobial Activity : Sulfonamides generally exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This competitive inhibition can lead to bacterial growth inhibition.
  • Antioxidant Properties : Some studies suggest that compounds with furan moieties possess antioxidant properties, which may contribute to their overall biological efficacy .

In Vitro Studies

Various studies have assessed the biological activity of this compound through in vitro assays:

Assay Type Efficacy Observed Reference
Ames TestStrong mutagenic potential
Enzyme InhibitionIC50 values ranging from 51.6 to 99.6 nM against hCA IX
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Studies

  • Ames Test Results : The compound was evaluated in the Ames test, where it exhibited strong mutagenicity, indicating potential risks associated with its use .
  • Carbonic Anhydrase Inhibition : In a study focusing on various derivatives of sulfonamides, this compound demonstrated significant inhibitory activity against tumor-associated carbonic anhydrases (CA IX), suggesting its potential application in cancer therapy .
  • Antimicrobial Efficacy : The compound was tested against several bacterial strains, showing promising results particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

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